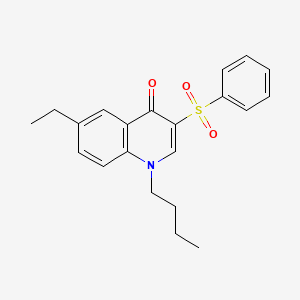
Methyl-1-(3-Nitrobenzoyl)piperidin-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C14H16N2O5 . It has a molecular weight of 292.29 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate” is1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 . The boiling point and other physical properties are not specified .
Wissenschaftliche Forschungsanwendungen
- Duale Kinase-Inhibition: Methyl-1-(3-Nitrobenzoyl)piperidin-4-carboxylat wurde als dualer Inhibitor von klinisch relevanten Kinasen untersucht. So zeigte es beispielsweise Aktivität gegen sowohl Crizotinib-resistentes anaplastisches Lymphom-Kinase (ALK) als auch c-ros-Onkogen-1-Kinase (ROS1) .
- Piperidin-Alkaloide: this compound teilt strukturelle Merkmale mit natürlichen Piperidin-Alkaloiden, die in Pflanzen vorkommen. Die Erforschung dieser Verbindungen kann Einblicke in seine biologische Aktivität liefern .
Medizinische Chemie und Medikamentenentwicklung
Naturstoffchemie
Wirkmechanismus
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of mechanisms of action. The compound can act as a nucleophile in organic synthesis, allowing it to react with other compounds. It can also act as an electrophile, allowing it to react with nucleophiles and form new compounds. Additionally, the compound can act as a catalyst in various reactions, allowing it to increase the rate of reaction and yield new compounds.
Biochemical and Physiological Effects
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of biochemical and physiological effects. The compound can act as an inhibitor of enzymes, allowing it to block the activity of certain enzymes. Additionally, the compound can act as a substrate for certain enzymes, allowing it to be used as a starting material for the synthesis of other compounds. The compound can also act as an antioxidant, allowing it to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of applications. Additionally, the compound is relatively easy to synthesize and is relatively stable. However, the compound can be toxic and has a low solubility in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of potential future directions. One potential direction is to use the compound as a starting material for the synthesis of novel drugs and other compounds. Additionally, the compound could be used to modify the structure of other compounds, such as peptides and amino acids. Additionally, the compound could be used to develop new catalysts for chemical reactions and to create new materials with specific properties. Finally, the compound could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
Synthesemethoden
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can be synthesized through a variety of methods. A common method for the synthesis of this compound is by reacting piperidine-4-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction produces a nitro-substituted piperidine carboxylate, which can then be further modified through a variety of methods.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFVYRNVQCKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)
![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)